Ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate

Catalog No.
S8108905
CAS No.
85750-08-9
M.F
C11H10ClNO3S
M. Wt
271.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate

CAS Number

85750-08-9

Product Name

Ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate

IUPAC Name

ethyl 2-(5-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate

Molecular Formula

C11H10ClNO3S

Molecular Weight

271.72 g/mol

InChI

InChI=1S/C11H10ClNO3S/c1-2-16-10(14)6-13-8-5-7(12)3-4-9(8)17-11(13)15/h3-5H,2,6H2,1H3

InChI Key

OYYYOYUUAGTANC-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C2=C(C=CC(=C2)Cl)SC1=O

Canonical SMILES

CCOC(=O)CN1C2=C(C=CC(=C2)Cl)SC1=O

Ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate is a chemical compound with the molecular formula C₁₁H₁₀ClNO₃S and a molecular weight of approximately 271.72 g/mol. It is classified under the benzothiazole derivatives, featuring a chloro substituent at the 5-position and an acetate group at the 3-position of the benzothiazole ring. This compound is recognized for its potential applications in various fields, including pharmaceuticals and agrochemicals, due to its unique structural characteristics and biological activities .

The reactivity of ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, making it a suitable precursor for synthesizing more complex derivatives.
  • Ester Hydrolysis: The acetate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
  • Condensation Reactions: It may participate in condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon or carbon-nitrogen bonds.

These reactions are essential for modifying the compound to enhance its biological activity or tailor it for specific applications .

Ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate exhibits several biological activities that make it a subject of interest in medicinal chemistry:

  • Antimicrobial Properties: Research has indicated that this compound possesses antimicrobial effects against various bacterial strains, suggesting potential use as an antibacterial agent.
  • Antifungal Activity: Preliminary studies have shown efficacy against certain fungal pathogens, making it a candidate for agricultural applications .
  • Phytotoxicity: Its herbicidal properties have been explored, particularly in controlling annual weeds, which positions it as a useful agent in crop protection .

Several synthetic routes have been developed to obtain ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate:

  • Condensation of Benzothiazole Derivatives: Starting from benzothiazole, chlorination followed by acetylation can yield the desired compound.
  • Reflux Method: Ethyl acetate can be reacted with 5-chloro-2-hydroxybenzothiazole under reflux conditions to produce ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate.
  • One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that streamline the process by combining multiple reaction steps into a single procedure, enhancing efficiency and yield .

Ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate finds applications across various domains:

  • Agricultural Chemicals: Utilized as a herbicide for controlling weed growth in crops.
  • Pharmaceuticals: Investigated for its potential as an antimicrobial and antifungal agent, contributing to drug development.
  • Chemical Intermediates: Serves as an intermediate in synthesizing other bioactive compounds, facilitating research in medicinal chemistry .

Studies on ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate's interactions with biological targets have revealed insights into its mechanism of action:

  • Enzyme Inhibition: Research indicates that the compound may inhibit specific enzymes involved in microbial metabolism, contributing to its antimicrobial properties.
  • Cellular Mechanisms: Investigations into its effects on cellular pathways suggest potential cytotoxic effects on certain cancer cell lines, warranting further study for therapeutic applications .

Ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure SimilarityBiological ActivityUnique Features
Benazolin-Ethyl (CAS Number: 3034351)Similar benzothiazole coreHerbicidal propertiesPrimarily used as a post-emergence herbicide
Benzothiazole (CAS Number: 95-14-7)Core structureAntimicrobial activityLacks substituents that enhance activity
Benzothiazolium SaltsRelated structureAntimicrobial and antifungalQuaternization enhances solubility

Ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate is unique due to its specific chloro and acetate substitutions, which enhance its biological activities compared to similar compounds .

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Exact Mass

271.0069920 g/mol

Monoisotopic Mass

271.0069920 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

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